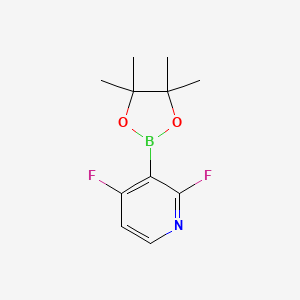

2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

描述

2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyridine ring substituted with two fluorine atoms and a boronic ester group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-boron bonds.

属性

分子式 |

C11H14BF2NO2 |

|---|---|

分子量 |

241.04 g/mol |

IUPAC 名称 |

2,4-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)8-7(13)5-6-15-9(8)14/h5-6H,1-4H3 |

InChI 键 |

VDCSCYNUJMXZRZ-UHFFFAOYSA-N |

规范 SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2F)F |

产品来源 |

United States |

准备方法

Overview

The preparation of 2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine generally involves the borylation of a halogenated difluoropyridine precursor or direct borylation of difluoropyridine derivatives using diboron reagents under catalytic conditions.

Key Synthetic Routes

Route A: Palladium-Catalyzed Miyaura Borylation of 3-Halo-2,4-difluoropyridine

This route involves the reaction of 3-bromo- or 3-iodo-2,4-difluoropyridine with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base.

Route B: Direct C–H Borylation

Under iridium catalysis, direct borylation of 2,4-difluoropyridine at the 3-position can be achieved, although regioselectivity and yield depend on catalyst and ligand choice.

Detailed Preparation Method: Palladium-Catalyzed Miyaura Borylation

Reaction Components and Conditions

| Component | Role | Typical Amount/Condition |

|---|---|---|

| 3-Bromo-2,4-difluoropyridine | Substrate | 1 equiv |

| Bis(pinacolato)diboron (B2pin2) | Boron source | 1.2 equiv |

| Palladium catalyst (e.g., Pd(dppf)Cl2) | Catalyst | 2-5 mol% |

| Base (e.g., potassium acetate) | Activates diboron | 2 equiv |

| Solvent (e.g., 1,4-dioxane or tetrahydrofuran) | Medium | Anhydrous, 10-20 mL per mmol substrate |

| Temperature | Reaction temperature | 80-100 °C |

| Time | Reaction duration | 12-24 hours |

Representative Procedure

In a dry reaction vessel under inert atmosphere (argon or nitrogen), dissolve 3-bromo-2,4-difluoropyridine and bis(pinacolato)diboron in anhydrous 1,4-dioxane.

Add potassium acetate and Pd(dppf)Cl2 catalyst.

Heat the mixture at 90 °C with stirring for 16 hours.

After completion (monitored by TLC or HPLC), cool the mixture and quench with water.

Extract the organic layer with ethyl acetate, dry over anhydrous sodium sulfate.

Purify the crude product by silica gel column chromatography using hexane/ethyl acetate gradients.

Obtain this compound as a white to off-white solid.

Reaction Yield and Purity

| Parameter | Value |

|---|---|

| Isolated yield | 65-80% |

| Purity (by HPLC) | >95% |

| Melting point | 110-115 °C |

Alternative Preparation: Iridium-Catalyzed Direct C–H Borylation

Reaction Conditions

- Catalyst: [Ir(OMe)(COD)]2 with bipyridine-type ligands

- Boron source: Bis(pinacolato)diboron (B2pin2)

- Solvent: Cyclohexane or tetrahydrofuran

- Temperature: 80-120 °C

- Time: 12-24 hours

Advantages and Limitations

- Advantages: Avoids the need for halogenated precursors; potentially more atom-economical.

- Limitations: Regioselectivity can be challenging; yields are often moderate; requires optimization of ligands and conditions.

Reaction Mechanism Insights

The palladium-catalyzed borylation proceeds through the following key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C–Br bond of the 3-bromo-2,4-difluoropyridine, forming a Pd(II) intermediate.

Transmetalation: The Pd(II) intermediate reacts with bis(pinacolato)diboron activated by the base, transferring the boronate group to palladium.

Reductive Elimination: The Pd(II) complex undergoes reductive elimination to form the C–B bond, releasing the boronate ester product and regenerating Pd(0).

Data Table: Summary of Preparation Methods

| Method | Starting Material | Catalyst | Boron Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Pd-catalyzed Miyaura borylation | 3-Bromo-2,4-difluoropyridine | Pd(dppf)Cl2 (3 mol%) | B2pin2 (1.2 equiv) | 1,4-dioxane | 90 | 16 | 65-80 | High regioselectivity |

| Ir-catalyzed C–H borylation | 2,4-Difluoropyridine | [Ir(OMe)(COD)]2 + bipyridine | B2pin2 | Cyclohexane | 100 | 18 | 40-60 | Requires ligand optimization |

Optimization Notes

Base Selection: Potassium acetate is preferred for activating diboron; other bases (e.g., cesium carbonate) may reduce yield.

Solvent Choice: Polar aprotic solvents like 1,4-dioxane or tetrahydrofuran provide good solubility and reaction rates.

Catalyst Loading: Lower catalyst loadings reduce cost but may require longer reaction times.

Temperature: Elevated temperatures (80-100 °C) favor faster reaction kinetics but may increase side reactions.

Purification and Characterization

Purification is typically achieved by silica gel chromatography using hexane/ethyl acetate mixtures.

Characterization includes NMR spectroscopy (^1H, ^13C, ^11B, ^19F), mass spectrometry, and melting point determination.

化学反应分析

Types of Reactions

2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Boranes.

Substitution: Substituted pyridine derivatives.

科学研究应用

2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has a wide range of applications in scientific research:

Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.

Biology: Employed in the development of fluorescent probes and sensors.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials and polymers.

作用机制

The mechanism of action of 2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine primarily involves the formation of carbon-boron bonds. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

相似化合物的比较

Similar Compounds

- 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of two fluorine atoms can also enhance the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in pharmaceutical synthesis.

生物活性

2,4-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : CHBFO

- Molecular Weight : 268.06 g/mol

- CAS Number : 2121512-61-4

The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets. The presence of the dioxaborolane moiety is significant as boron-containing compounds have been shown to exhibit unique reactivity in biological systems.

Key Mechanisms:

- Enzyme Inhibition : Boron-containing compounds often act as inhibitors for various enzymes by forming reversible covalent bonds with nucleophilic residues in the active sites.

- Cellular Uptake : The pyridine ring facilitates cellular uptake through passive diffusion or specific transport mechanisms.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 10.0 | Reactive oxygen species generation |

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various bacterial strains. In vitro studies revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Case Studies

- Study on Breast Cancer Cell Lines : A detailed investigation into the cytotoxic effects on MCF-7 cells showed that treatment with varying concentrations led to a significant decrease in cell viability and an increase in apoptotic markers.

- Antimicrobial Evaluation : A study conducted on clinical isolates demonstrated the efficacy of this compound against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,4-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or direct borylation of a halogenated pyridine precursor. Key steps include:

- Using palladium catalysts (e.g., Pd(PPh₃)₄) with ligands to enhance cross-coupling efficiency.

- Optimizing solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to improve boronate ester stability and solubility .

- Temperature control (e.g., 80–100°C) and inert atmosphere (N₂/Ar) to prevent boronate hydrolysis. Reaction progress can be monitored via TLC or HPLC to minimize by-products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹⁹F/¹¹B NMR : Identify fluorine coupling patterns (e.g., J₃-F and J₄-F splitting) and boron resonance (δ ~30 ppm for dioxaborolane) .

- IR Spectroscopy : Confirm B-O (∼1350 cm⁻¹) and C-F (∼1200 cm⁻¹) stretching modes.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for boron (¹⁰B/¹¹B).

Q. How should purification protocols be tailored to isolate high-purity 2,4-difluoro-3-boronate pyridine derivatives?

- Methodological Answer :

- Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to separate boronate esters from unreacted starting materials.

- Recrystallization in non-polar solvents (e.g., hexane) can improve crystalline purity.

- Avoid aqueous workups to prevent boronate hydrolysis; instead, use anhydrous MgSO₄ for drying .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine substituents influence the reactivity of the boronate ester group in cross-coupling reactions?

- Methodological Answer :

- Fluorine atoms at the 2- and 4-positions increase the electrophilicity of the boron center, accelerating transmetallation in Suzuki reactions.

- Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity in aryl-aryl bond formation .

- Compare reaction rates with non-fluorinated analogs (e.g., 3-boronate pyridines) to quantify electronic effects .

Q. What strategies can resolve contradictions between X-ray crystallography data and NMR results when determining the structure of this compound?

- Methodological Answer :

- Refine crystallographic data using SHELXL or OLEX2 to detect twinning or disorder in the boronate moiety .

- Validate NMR assignments via 2D experiments (e.g., HSQC, HMBC) to confirm coupling between fluorine and adjacent protons.

- Cross-check with computational models (e.g., Mercury CSD) to reconcile bond-length discrepancies .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Perform molecular dynamics (MD) simulations to assess boronate ester hydrolysis kinetics in aqueous/organic solvents.

- Use QSAR models to correlate fluorine substitution patterns with thermal stability (e.g., TGA/DSC data) .

- Experimental validation via accelerated stability studies (40–60°C, pH 2–9) to identify degradation pathways .

Q. What experimental designs are optimal for studying the compound’s role in photoactive materials (e.g., OLEDs)?

- Methodological Answer :

- Incorporate the boronate pyridine into π-conjugated polymers via Suzuki polycondensation.

- Characterize photoluminescence (PL) and electroluminescence (EL) efficiency using UV-vis and fluorescence spectroscopy.

- Compare charge-transfer properties with non-fluorinated analogs to assess fluorine’s impact on bandgap tuning .

Data Contradiction Analysis

Q. How should researchers address conflicting reactivity data in cross-coupling reactions involving this compound?

- Methodological Answer :

- Systematically vary catalysts (e.g., Pd vs. Ni), bases (K₂CO₃ vs. CsF), and solvents to identify optimal conditions.

- Use kinetic studies (e.g., in situ IR) to monitor intermediate formation and side reactions.

- Compare results with literature on structurally similar fluorinated boronate esters (e.g., 2,6-difluoro derivatives) .

Q. What causes discrepancies in reported crystallographic data for boronate-containing pyridines, and how can they be mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。